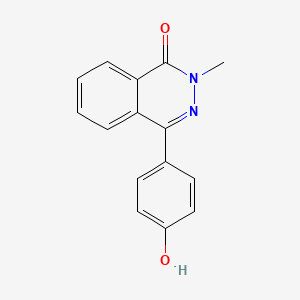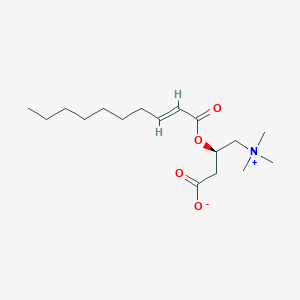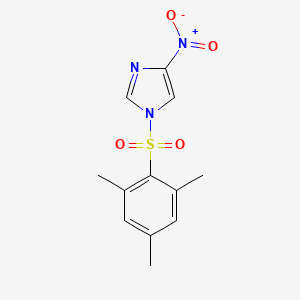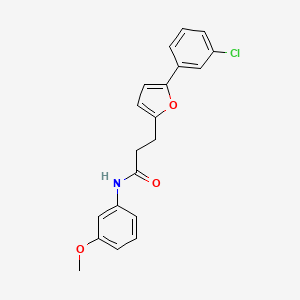
4'-(Dimethylamino)-3-methyl-4-nitroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Dimethylamino)-3-methyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene typically involves the diazotization of 3-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions usually require an acidic medium, often hydrochloric acid, and a temperature maintained at around 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by using large reactors where the diazotization and coupling reactions are carried out in a controlled environment. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids as catalysts.
Major Products Formed:
Reduction: 4’-(Dimethylamino)-3-methyl-4-aminoazobenzene.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
4’-(Dimethylamino)-3-methyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions within biological systems.
Molecular Targets and Pathways:
Aromatic Amines: Formed through reduction, these can bind to proteins and nucleic acids, affecting their function.
Redox Reactions: The nitro group can participate in redox cycling, generating reactive oxygen species that can influence cellular pathways.
Comparaison Avec Des Composés Similaires
4’-(Dimethylamino)-3-methyl-4-nitroazobenzene can be compared with other azo compounds such as:
4-Dimethylaminoazobenzene: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.
Uniqueness: The presence of both the dimethylamino and nitro groups in 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene makes it unique in its reactivity and applications, particularly in redox reactions and as a versatile dye in various industries.
Propriétés
Numéro CAS |
1081755-61-4 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)19(20)21)17-16-12-4-7-14(8-5-12)18(2)3/h4-10H,1-3H3 |
Clé InChI |
HNNTWHZGLGXPPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)

![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)











